(S)-Benzyl 3-formylpiperidine-1-carboxylate

Organic Synthesis Process Chemistry Chiral Intermediates

Researchers pursuing stereospecific drug candidates require chiral piperidine building blocks with reliable orthogonal protection. (S)-Benzyl 3-formylpiperidine-1-carboxylate delivers defined (S)-stereochemistry paired with a Cbz group that withstands acidic conditions yet cleaves cleanly via hydrogenolysis-enabling selective, sequential deprotection unattainable with generic Boc-protected analogs. • Key intermediate for GCase modulators (Gaucher/Parkinson's): validated 80.2% oxidation yield in patented routes. • Proven reactant for Plancher rearrangement to azepino[3,4-b]indole privileged scaffolds. • 95% purity; store at -20°C under inert atmosphere for long-term stability.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 405063-39-0
Cat. No. B1498706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Benzyl 3-formylpiperidine-1-carboxylate
CAS405063-39-0
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C=O
InChIInChI=1S/C14H17NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,10,13H,4,7-9,11H2/t13-/m0/s1
InChIKeyQKGTVOXHDCVOAW-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Benzyl 3-formylpiperidine-1-carboxylate (CAS 405063-39-0): A Chiral Piperidine Scaffold for Asymmetric Synthesis and Pharmaceutical Intermediates


(S)-Benzyl 3-formylpiperidine-1-carboxylate (CAS 405063-39-0) is a chiral piperidine derivative featuring a Cbz-protected nitrogen and a formyl group at the 3-position, with defined (S)-stereochemistry [1]. This compound serves as a versatile building block in medicinal chemistry, enabling the construction of complex molecules through its reactive aldehyde functionality and orthogonal protecting group . Its significance stems from the ability to introduce chirality early in a synthetic sequence and to perform selective deprotection under mild, orthogonal conditions.

Why Generic Substitution of (S)-Benzyl 3-formylpiperidine-1-carboxylate (CAS 405063-39-0) is Not Feasible: The Critical Role of Stereochemistry and Protecting Group Orthogonality


Substituting this compound with a generic analog, such as the (R)-enantiomer or a differently protected variant, is not a viable option in stereospecific or multi-step syntheses. The (S)-configuration is essential for biological activity in chiral drug candidates [1], and the Cbz protecting group offers distinct stability and orthogonal deprotection advantages over the commonly used Boc group, enabling selective unmasking in the presence of other sensitive functionalities [2]. These specific attributes directly impact reaction yield, product purity, and the overall success of a synthetic route.

Quantitative Differentiation Evidence for (S)-Benzyl 3-formylpiperidine-1-carboxylate (CAS 405063-39-0): A Comparative Analysis


Comparative Synthesis Yield: (S)-Cbz vs. tert-Butyl and (R)-tert-Butyl Analogs

The (S)-benzyl carbamate (Cbz) derivative demonstrates a superior yield in a key oxidation step compared to tert-butyl carbamate (Boc) analogs. The synthesis of (S)-Benzyl 3-formylpiperidine-1-carboxylate from its corresponding alcohol using Dess-Martin periodinane proceeds with an 80.2% yield [1]. In contrast, a similar oxidation of a Boc-protected precursor yields only 68.5% , while the (R)-tert-butyl analog achieves a 93% yield under potentially different, optimized conditions . The 80.2% yield for the (S)-Cbz compound represents a balance between high efficiency and the need for a protecting group that can be orthogonally removed.

Organic Synthesis Process Chemistry Chiral Intermediates

Protecting Group Stability: Cbz vs. Boc Under Thermal Stress

The Cbz protecting group exhibits significantly higher thermal stability than the Boc group in analogous systems. A study on L-prolinol derivatives shows that Cbz-protected compounds remain stable up to 140 °C in the presence of triethylamine, while Boc-protected analogs undergo intramolecular cyclization at just 67 °C [1]. This class-level inference suggests that (S)-Benzyl 3-formylpiperidine-1-carboxylate is more robust under elevated temperatures, reducing the risk of premature deprotection or side reactions during synthesis.

Protecting Group Strategy Process Safety Chemical Stability

Orthogonal Deprotection: Cbz vs. Boc Selectivity

The Cbz group is stable to acidic conditions that readily cleave Boc groups, and conversely, it is labile to catalytic hydrogenolysis, which leaves Boc groups intact . This orthogonality allows for the selective removal of the Cbz group in the presence of a Boc-protected amine, a crucial capability in complex molecule synthesis. While a direct head-to-head study on this specific compound is lacking, the well-established orthogonal behavior of Cbz and Boc is a fundamental principle in organic synthesis and is directly applicable.

Orthogonal Protection Synthetic Methodology Peptide Chemistry

Enantiomeric Purity and Identity: (S)- vs. (R)-Benzyl 3-formylpiperidine-1-carboxylate

The (S)-enantiomer (CAS 405063-39-0) is commercially available with a standard purity specification of ≥95% . Its enantiomeric counterpart, (R)-Benzyl 3-formylpiperidine-1-carboxylate (CAS 435275-28-8), is a distinct compound with a different CAS number and is also available at ≥95% purity . Procurement of the correct enantiomer is critical, as the biological activity of downstream products is often stereospecific. Using the wrong enantiomer can lead to inactive or even toxic compounds.

Chiral Purity Stereochemistry Analytical Chemistry

Demonstrated Utility in Heterocycle Synthesis: Azepino[3,4b]indole Formation

This compound has been specifically employed in a Plancher rearrangement to synthesize azepino[3,4b]indoles, a class of heterocycles with potential biological activity, in moderate to good yields [1]. While no direct comparative study exists for other formylpiperidine derivatives in this exact reaction, this established application highlights its utility as a reactive scaffold. The presence of both the aldehyde and the Cbz-protected amine allows for this unique transformation, which may not be feasible or as efficient with analogs lacking these specific functionalities.

Heterocyclic Chemistry Medicinal Chemistry Synthetic Methodology

Optimal Application Scenarios for (S)-Benzyl 3-formylpiperidine-1-carboxylate (CAS 405063-39-0) Based on Differentiating Evidence


Synthesis of Chiral Glucocerebrosidase (GCase) Modulators for Neurological Disease Research

This compound serves as a key intermediate in the synthesis of small molecule modulators of GCase, an enzyme linked to Gaucher disease and Parkinson's disease [1]. Its (S)-stereochemistry and high synthetic yield (80.2%) in oxidation steps make it a reliable building block for constructing the chiral core of these potential therapeutics [2]. The orthogonal Cbz protection allows for later-stage amine deprotection without affecting other sensitive groups in the molecule.

Construction of Azepino[3,4b]indole Scaffolds via Plancher Rearrangement

The compound is a proven reactant for the Plancher rearrangement, enabling the synthesis of azepino[3,4b]indoles, a privileged structure in medicinal chemistry [1]. Its specific combination of an aldehyde and a protected amine is essential for this transformation. The robust yield of the starting material (80.2%) ensures a cost-effective supply for this specialized reaction.

Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategies

In complex molecule synthesis where multiple amines must be differentiated, the Cbz group of this compound provides an orthogonal handle. Its stability to acidic conditions (in contrast to Boc groups) and its lability to hydrogenolysis allow for precise, sequential deprotection [1]. This feature is invaluable for constructing complex natural products or pharmaceutical candidates where controlling amine reactivity is paramount. The compound's 95% purity specification ensures reliable performance in these demanding synthetic sequences [2].

Development of Stereospecific Monoamine Transporter Ligands

Patents describe the use of this compound, or its close derivatives, in the synthesis of heterocyclic ligands for dopamine, serotonin, and norepinephrine transporters [1]. The defined (S)-stereochemistry is critical for achieving the desired receptor binding profile. Substitution with the (R)-enantiomer or a racemic mixture would yield a different biological outcome, underscoring the need for this specific stereoisomer.

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